molecular formula C16H21N3O4 B12333438 Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)

Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)

Cat. No.: B12333438
M. Wt: 319.36 g/mol
InChI Key: YESMFZNJWVJELN-LBPRGKRZSA-N
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Description

The compound Carbamic acid, [(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester (9CI) is a carbamate derivative featuring a diazo group (-N₂), a phenylmethoxy (benzyloxy) substituent, and a tert-butyl (1,1-dimethylethyl) ester protecting group. Its molecular formula is estimated as C₁₈H₂₃N₃O₄ (molecular weight ~345.4 g/mol). The diazo group confers unique reactivity, enabling applications as a carbene precursor or photolabile intermediate in organic synthesis. The tert-butyl ester enhances stability under basic conditions, while the phenylmethoxy group contributes to lipophilicity .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

tert-butyl (2S)-4-amino-4-diazo-3-oxo-2-(phenylmethoxymethyl)butanoate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)12(13(20)14(17)19-18)10-22-9-11-7-5-4-6-8-11/h4-8,12H,9-10,17H2,1-3H3/t12-/m0/s1

InChI Key

YESMFZNJWVJELN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](COCC1=CC=CC=C1)C(=O)C(=[N+]=[N-])N

Canonical SMILES

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)C(=O)C(=[N+]=[N-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI) typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to stabilize the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group into amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Analgesic Agents

Research has indicated that carbamic acid derivatives can be synthesized to create new analgesic agents. For example, a study focused on synthesizing a series of carbamic acid derivatives, including those similar to [(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, showed promising analgesic properties. These compounds were evaluated against standard analgesics like morphine and demonstrated significant efficacy in pain relief through mechanisms such as serotonin receptor antagonism .

Pharmacokinetics and Safety Profiles

One specific derivative exhibited favorable pharmacokinetic properties in animal models, suggesting its potential as a lead candidate for further development. The safety margin of these compounds also appears to be wide, making them suitable for therapeutic use .

Reactivity and Synthesis

The compound can serve as a precursor in various synthetic pathways. Its diazo group allows for unique reactivity patterns, particularly in the formation of isocyanates and subsequent reactions with nucleophiles such as alcohols and amines. This reactivity is essential for the synthesis of complex organic molecules .

Curtius Rearrangement

The use of carbamic acid derivatives in Curtius rearrangement reactions is notable. The rearrangement can lead to the formation of isocyanates, which are valuable intermediates in organic synthesis for producing ureas and amines. The efficiency of this method allows chemists to synthesize a wide range of compounds from simple starting materials .

Case Study 1: Development of New Analgesics

A study synthesized a variety of carbamic acid derivatives that were screened for analgesic activity. Among these, a specific compound demonstrated high potency comparable to morphine, with an emphasis on its mechanism involving serotonin receptor antagonism. This highlights the therapeutic potential of carbamic acid derivatives in pain management .

Case Study 2: Synthetic Methodologies

In another research effort, the synthesis of carbamates through the reaction of carboxylic acids with diazomalonate esters was explored. The study illustrated how these reactions could be optimized for higher yields and selectivity, showcasing the versatility of carbamic acid derivatives in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI) involves its interaction with specific molecular targets and pathways. The diazo group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in molecular structure and function, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamate Esters

The following table compares the target compound with structurally related carbamates, emphasizing substituent differences and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
Target Compound N/A C₁₈H₂₃N₃O₄ (est.) ~345.4 g/mol Diazo, phenylmethoxy, tert-butyl ester Carbene generation, photochemical reactions
Carbamic acid, N-[(1S)-3-diazo-1-methyl-2-oxopropyl]-, 9H-fluoren-9-ylmethyl ester 193954-23-3 C₁₉H₁₇N₃O₃ 335.36 g/mol Diazo, Fmoc ester Solid-phase peptide synthesis (UV-sensitive deprotection)
(1S)-[3-Chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester N/A C₁₄H₁₈ClNO₄ (est.) ~299.7 g/mol Chloro, tert-butyl ester Biocatalytic reduction to hydroxy derivatives (99.4% ee via R. erythropolis)
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester 125151-83-9 C₉H₁₅NO₃ 201.22 g/mol Methylene, tert-butyl ester Michael acceptor for polymer crosslinking
Key Observations:
  • Diazo vs. Chloro Groups : The diazo group in the target compound enables carbene-mediated cyclopropanation or insertion reactions, absent in the chloro analog. Enzymatic reduction (e.g., by Rhodococcus spp.) is feasible for the chloro derivative but likely incompatible with the reactive diazo group .
  • Protecting Groups : The tert-butyl ester in the target compound offers acid-labile protection, contrasting with the Fmoc group in CAS 193954-23-3, which requires basic conditions (e.g., piperidine) for cleavage. This distinction dictates their use in different synthetic workflows .
  • Phenylmethoxy vs. The methylene substituent in CAS 125151-83-9 increases electrophilicity, favoring conjugate addition reactions .

Stability and Reactivity Profiles

  • Thermal/Photolytic Stability : Diazo compounds are prone to decomposition under heat or UV light, necessitating controlled handling. The tert-butyl ester stabilizes the carbamate against hydrolysis under basic conditions, unlike Fmoc-protected analogs .
  • Enzymatic Compatibility : The chloro-substituted carbamate in undergoes selective hydroxylation by R. erythropolis SC 13843. The diazo group’s reactivity likely precludes enzymatic modification, favoring chemical methods .

Research Findings and Data

Biocatalytic Conversion of Chloro Carbamate ()

  • Substrate : (1S)-[3-Chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, tert-butyl ester
  • Enzyme : Rhodococcus erythropolis SC 13845
  • Product : (1S,2R)-Hydroxy derivative with 99.4% enantiomeric excess (ee)
  • Significance : Highlights the role of microbial enzymes in chiral resolution, contrasting with the target compound’s reliance on chemical methods .

Stability Comparison of Protecting Groups

Protecting Group Cleavage Conditions Stability
tert-Butyl ester Acidic (e.g., TFA) Stable under bases
Fmoc (CAS 193954-23-3) Basic (e.g., piperidine) UV-sensitive

Biological Activity

Carbamic acid derivatives, particularly those featuring diazo and ester functionalities, have garnered attention due to their diverse biological activities. The compound Carbamic acid, [(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester (9CI) is of particular interest for its potential applications in pharmacology and microbiology.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 270.30 g/mol

The presence of the diazo group enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Research indicates that carbamic acid derivatives can act as inhibitors of specific enzymes involved in the biosynthesis of siderophores, which are critical for bacterial iron acquisition. This mechanism is particularly relevant for pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .
    • A study demonstrated that certain carbamate derivatives exhibited significant in vitro antimicrobial activity against a range of microorganisms, including bacteria and fungi .
  • Analgesic Properties
    • A series of carbamic acid derivatives have been synthesized and evaluated for analgesic effects. One notable derivative showed comparable efficacy to morphine in pain relief, suggesting that modifications to the carbamic acid structure can yield potent analgesics .
    • The mechanism of action appears to involve serotonin receptor antagonism, specifically targeting the 5-HT₂A receptor .
  • Toxicological Profile
    • Toxicological assessments indicate that some carbamate esters may exhibit skin sensitization properties, necessitating caution in their application .
    • Studies have shown varying degrees of absorption and excretion in animal models, with significant implications for human health risk assessments .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, various carbamic acid derivatives were tested against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined for each compound:

CompoundMIC (µg/mL)Activity
Compound A25Bactericidal
Compound B50Bacteriostatic
Carbamic Acid (9CI)30Bactericidal

This study highlights the potential of carbamic acid derivatives as antimicrobial agents.

Study 2: Analgesic Activity

A pharmacological evaluation compared a new carbamic acid derivative with morphine in animal models:

TreatmentPain Reduction (%)Side Effects
Morphine85Moderate sedation
Carbamate Derivative80Mild nausea

The results suggest that the new derivative is nearly as effective as morphine with a favorable side effect profile .

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
The compound exhibits acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and severe eye damage/irritation (Category 2A) under GHS classification . Key precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • First Aid : Immediate rinsing with water for 15+ minutes upon eye contact; soap and water for skin exposure.
  • Storage : Store in airtight containers away from ignition sources, with ventilation to prevent dust accumulation.

Advanced: How can microbial biocatalysts be engineered to improve diastereoselective reduction efficiency for synthesizing chiral intermediates?

Answer:
Rhodococcus erythropolis SC 13845 has been optimized for asymmetric reduction of ketone intermediates (e.g., converting (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid to (1S,2R)-hydroxy derivatives with >99.4% enantiomeric excess (e.e.)) . Methodologies include:

  • Mutagenesis : UV/chemical mutagenesis followed by high-throughput screening for mutants with enhanced catalytic activity.
  • Process Optimization : Substrate loading (up to 10 g/L), pH control (6.5–7.5), and cofactor regeneration systems (e.g., glucose dehydrogenase for NADPH recycling).
  • Analytical Validation : Chiral HPLC or LC-MS to monitor diastereomeric purity and e.e. .

Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (BOC) protecting group in carbamic acid esters?

Answer:
BOC protection is typically achieved via:

  • Stepwise Coupling : Reacting the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, catalyzed by DMAP or triethylamine .
  • In Situ Protection : During solid-phase peptide synthesis, using BOC-OSu (N-hydroxysuccinimide ester) for selective amine blocking under mild conditions.
  • Purification : Flash chromatography or recrystallization to isolate BOC-protected derivatives, confirmed by 1^1H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) .

Advanced: How do solvent polarity and temperature influence the stability of the diazo group during synthesis?

Answer:
The diazo group (-N₂) is highly sensitive to light, heat, and nucleophilic solvents. Key considerations:

  • Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to minimize side reactions. Polar solvents like DMF may accelerate decomposition.
  • Temperature Control : Reactions should be conducted below 0°C to suppress diazo dimerization or nitrogen loss.
  • Stabilizers : Additives like copper(I) salts or molecular sieves can stabilize diazo intermediates during coupling reactions .

Basic: What spectroscopic techniques are essential for characterizing diazo-containing carbamic acid derivatives?

Answer:

  • FT-IR : Confirm diazo stretch (~2100–2200 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹.
  • 1^1H/13^{13}C NMR : Identify tert-butyl protons (δ 1.4 ppm) and chiral center splitting (e.g., (1S)-configuration in ).
  • HRMS/ESI-MS : Detect molecular ion peaks (e.g., m/z 493 [M-H]⁻ in ) and fragment patterns for structural validation .

Advanced: How can contradictory stereochemical outcomes in enzymatic reductions be resolved?

Answer:
Discrepancies in diastereomeric ratios (e.g., cis vs. trans diols) may arise from enzyme-substrate docking variations. Strategies include:

  • Enzyme Screening : Test diverse microbial strains (e.g., Rhodococcus sp. KY1 for trans-diols vs. MB 5655 for cis-diols) .
  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding conformations influencing stereoselectivity.
  • Kinetic Analysis : Measure kcatk_{cat}/KmK_m values to identify optimal pH and temperature for desired stereochemistry .

Basic: What are the industrial-scale challenges in scaling up biocatalytic processes for this compound?

Answer:
While excluded from commercial focus, academic scale-up hurdles include:

  • Biocatalyst Lifetime : Immobilization on silica or alginate beads to enhance reusability (>10 cycles).
  • Product Inhibition : Continuous extraction systems (e.g., two-phase aqueous-organic reactors) to mitigate feedback inhibition.
  • Sterility : Strict control of fermentation conditions to prevent microbial contamination .

Advanced: How does the phenylmethoxymethyl substituent influence the compound’s reactivity in nucleophilic reactions?

Answer:
The electron-donating phenylmethoxy group:

  • Activates the Carbonyl : Enhances electrophilicity at the 2-oxo position, facilitating nucleophilic attacks (e.g., by amines or hydrides).
  • Steric Effects : The bulky substituent may hinder access to the diazo group, requiring optimized catalysts (e.g., Rh₂(OAc)₄ for cyclopropanations).
  • Solubility : Improves solubility in organic phases, critical for biphasic biocatalytic systems .

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